Methyl Belinostat-d5
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Overview
Description
Methyl Belinostat-d5 is a deuterium-labeled derivative of Methyl Belinostat. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
The synthesis of Methyl Belinostat-d5 involves the deuteration of Methyl Belinostat. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The synthetic route for this compound can be complex and may involve multiple steps, including the use of deuterated reagents and solvents . Industrial production methods for such compounds often require specialized equipment and conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Methyl Belinostat-d5, like its non-deuterated counterpart, can undergo various chemical reactions. These reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl Belinostat-d5 has several applications in scientific research:
Chemistry: It is used as a tracer in quantitative analysis during drug development processes.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
Methyl Belinostat-d5 exerts its effects by inhibiting the activity of histone deacetylase (HDAC). This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. As a result, there is an accumulation of acetylated histones and other proteins, leading to increased expression of tumor-suppressor genes . This mechanism is crucial in its application as an anti-cancer agent.
Comparison with Similar Compounds
Methyl Belinostat-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Belinostat: The non-deuterated form, used as a histone deacetylase inhibitor.
Copper-bis-belinostat (Cubisbel): A novel belinostat prodrug designed to overcome pharmacokinetic challenges.
Belinostat glucuronide: A metabolite of belinostat that inhibits CYP2C8 and CYP2C9 activity.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-N-methoxy-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+/i2D,3D,4D,7D,8D |
InChI Key |
STHZFQBKWSPNQA-XJWWIZSWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NOC)[2H])[2H] |
Canonical SMILES |
CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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